Paraquat-d8 Dichloride

Description

Properties

IUPAC Name |

2,3,5,6-tetradeuterio-1-methyl-4-(2,3,5,6-tetradeuterio-1-methylpyridin-1-ium-4-yl)pyridin-1-ium;dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2.2ClH/c1-13-7-3-11(4-8-13)12-5-9-14(2)10-6-12;;/h3-10H,1-2H3;2*1H/q+2;;/p-2/i3D,4D,5D,6D,7D,8D,9D,10D;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIKAKWIAUPDISJ-FUIWBTGGSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C.[Cl-].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C([N+](=C(C(=C1C2=C(C(=[N+](C(=C2[2H])[2H])C)[2H])[2H])[2H])[2H])C)[2H].[Cl-].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20858282 | |

| Record name | 1,1'-Dimethyl(~2~H_8_)-4,4'-bipyridin-1-ium dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

347841-45-6 | |

| Record name | 1,1'-Dimethyl(~2~H_8_)-4,4'-bipyridin-1-ium dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 347841-45-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Stability of Paraquat-d8 Dichloride

Introduction

Paraquat-d8 Dichloride is the deuterated isotopologue of Paraquat Dichloride, a fast-acting, non-selective contact herbicide.[1] While the parent compound is known for its high efficacy and significant toxicity, Paraquat-d8 Dichloride serves a critical and distinct role within the scientific community.[2][3] Its primary application is as a stable, reliable internal standard for the quantitative analysis of Paraquat in complex matrices such as environmental, agricultural, and biological samples.[4] The incorporation of eight deuterium atoms provides a distinct mass shift, making it ideal for mass spectrometry-based detection methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), without significantly altering its chemical behavior during sample extraction and chromatographic separation.[4][5]

This guide provides an in-depth exploration of the core chemical properties, stability profile, and handling requirements of Paraquat-d8 Dichloride. It is designed for researchers, analytical scientists, and drug development professionals who require a comprehensive understanding of this compound to ensure its proper use, accurate data generation, and safe laboratory practice.

Core Physicochemical Properties

The fundamental properties of a reference standard are critical for its correct application, from preparing stock solutions to interpreting analytical data. Paraquat-d8 Dichloride is a white, crystalline, hygroscopic solid that is highly soluble in water.[6][7]

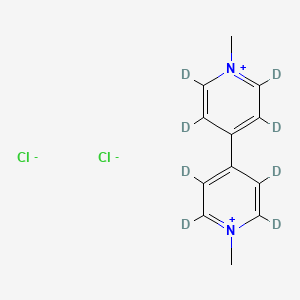

Caption: Chemical structure of the Paraquat-d8 dication with two chloride counter-ions.

The key physicochemical characteristics of Paraquat-d8 Dichloride are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 347841-45-6 | [6][8][9] |

| Synonyms | 1,1'-Dimethyl-4,4'-bipyridinium-d8 dichloride, Methyl viologen-d8 dichloride | [6] |

| Molecular Formula | C₁₂H₆D₈Cl₂N₂ (often as a hydrate) | [6][8] |

| Molecular Weight | 265.21 g/mol (anhydrous basis) | [8] |

| Appearance | White solid / Colorless to yellow crystalline solid | [6][7] |

| Melting Point | Decomposes >280 °C | [6][8] |

| Solubility | Highly soluble in water | [6][10][11] |

| Hygroscopicity | Hygroscopic | [7] |

Chemical Stability and Degradation Profile

Understanding the stability of an analytical standard is paramount for ensuring the accuracy of quantitative results and defining appropriate storage conditions. Paraquat-d8 Dichloride is chemically stable under standard ambient conditions but exhibits sensitivities to specific environmental factors.[12]

pH and Hydrolytic Stability

The parent compound, Paraquat Dichloride, is noted to be stable in acidic and neutral media but unstable under alkaline conditions.[7][10] This instability in alkaline solutions is a key consideration for sample preparation and storage. Hydrolytic stability studies on the non-deuterated form show it is stable at pH 5, 7, and 9 for at least 30 days, suggesting that hydrolysis is not a primary degradation pathway under typical environmental conditions.[13] However, strong alkaline media should be avoided.

Photostability

A critical factor influencing the stability of Paraquat-d8 Dichloride is its sensitivity to ultraviolet (UV) light. The compound undergoes photochemical decomposition upon exposure to UV radiation, particularly in aqueous solutions.[7][10][14] This necessitates that solutions are stored in amber vials or protected from light to prevent photodegradation, which would lead to a decrease in concentration and compromise analytical results.

Thermal Stability

Paraquat-d8 Dichloride is thermally stable up to high temperatures, with decomposition occurring above 280 °C.[6][8] However, in the event of a fire, hazardous decomposition products can be generated, including carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[15]

Caption: Key factors influencing the stability and integrity of Paraquat-d8 Dichloride.

Incompatible Materials

To maintain its integrity, Paraquat-d8 Dichloride must be stored away from certain materials. It is corrosive to most common metals, including aluminum, iron, and zinc.[14][16] Contact with strong oxidizing agents should also be avoided.[14] Furthermore, the compound can be inactivated by inert clays and anionic surfactants, which is a crucial consideration in the design of extraction protocols from soil or complex formulated matrices.[7]

Recommended Handling, Storage, and Safety Protocols

Proper handling and storage are essential for both user safety and maintaining the chemical's integrity as an analytical standard. As a deuterated analog, Paraquat-d8 Dichloride is expected to share the same high toxicity profile as its parent compound, which is fatal if inhaled and toxic if swallowed or in contact with skin.[2]

Storage Conditions

The following conditions are recommended for the long-term storage of Paraquat-d8 Dichloride:

| Parameter | Recommendation | Rationale | Source(s) |

| Temperature | 2 - 8 °C | To ensure long-term stability and minimize potential degradation. | |

| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen). | The compound is hygroscopic; inert gas prevents moisture absorption. | |

| Container | Tightly closed, in a dry, well-ventilated place. Use amber glass or light-protected containers. | Prevents moisture ingress, contamination, and photodegradation. | [12][14] |

| Security | Keep locked up or in an area accessible only to authorized personnel. | Due to its high acute toxicity. | [12] |

Safety and Personal Protective Equipment (PPE)

All work with Paraquat-d8 Dichloride, both in solid and solution form, must be conducted in a certified chemical fume hood to prevent inhalation.[12] Appropriate PPE is mandatory and includes:

-

Respiratory Protection: A respirator is required when handling the solid powder where dust may be generated.[12][15]

-

Hand Protection: Chemical-resistant gloves.

-

Eye Protection: Safety glasses or goggles.

-

Skin Protection: A lab coat or protective clothing. Immediately change any contaminated clothing.

Application in Analytical Methodologies

The primary utility of Paraquat-d8 Dichloride is as an internal standard (IS) for the quantitation of Paraquat. The use of a stable isotope-labeled IS is the gold standard in quantitative mass spectrometry, as it co-elutes with the analyte and experiences similar matrix effects and variations during sample preparation and injection, leading to highly accurate and precise results.[4]

LC-MS/MS Workflow

A typical workflow for the analysis of Paraquat in a sample (e.g., tea, water, or soil) using Paraquat-d8 Dichloride as an IS involves sample extraction, cleanup via Solid-Phase Extraction (SPE), and subsequent analysis by LC-MS/MS.[4][17]

Caption: A representative workflow for Paraquat analysis using Paraquat-d8 as an internal standard.

Protocol: Preparation and Use of Paraquat-d8 Dichloride Stock Solution

This protocol describes a self-validating method for preparing and using a Paraquat-d8 Dichloride internal standard stock solution for creating a calibration curve.

Materials:

-

Paraquat-d8 Dichloride solid reference material

-

Paraquat Dichloride solid reference material

-

Class A volumetric flasks (plastic or silanized glass)[18]

-

Calibrated analytical balance

-

Methanol (HPLC grade)

-

Deionized water (18.2 MΩ·cm)

-

Formic acid

Procedure:

-

Stock Solution Preparation (1000 µg/mL):

-

Allow the Paraquat-d8 Dichloride container to equilibrate to room temperature before opening to prevent water condensation on the hygroscopic solid.

-

Accurately weigh approximately 10 mg of Paraquat-d8 Dichloride into a 10 mL volumetric flask. Causality Note: Using a calibrated balance and recording the exact weight is crucial for accurate concentration calculation.

-

Dissolve the solid in a 50:50 methanol/water solution and bring to volume. This is your primary stock solution.

-

Repeat this process for the non-deuterated Paraquat Dichloride to create a separate primary stock.

-

-

Intermediate and Working Standard Preparation:

-

Prepare an intermediate stock solution (e.g., 10 µg/mL) by diluting the primary stock.

-

Prepare a working internal standard solution at a fixed concentration (e.g., 100 ng/mL) that will be added to all samples and calibration standards.

-

-

Calibration Curve Preparation:

-

Create a series of calibration standards by performing serial dilutions of the non-deuterated Paraquat intermediate stock to cover the desired concentration range (e.g., 2, 10, 20, 40, 100, 200 ng/mL).[4]

-

Spike each calibration standard (and all unknown samples) with an equal volume of the working internal standard solution (100 ng/mL). Causality Note: Adding a constant amount of IS to every standard and sample allows for the normalization of any variations in sample processing or instrument response.

-

-

Analysis and Validation:

-

Analyze the calibration standards via LC-MS/MS.

-

Generate a calibration curve by plotting the peak area ratio (Paraquat Area / Paraquat-d8 Area) against the known concentration of Paraquat.

-

Trustworthiness Check: The method is considered valid and linear if the resulting curve has a coefficient of determination (r²) of ≥0.995. This confirms a reliable relationship between concentration and instrument response across the analytical range.

-

Conclusion

Paraquat-d8 Dichloride is an indispensable tool for the accurate and reliable quantification of its highly toxic parent compound. Its physicochemical properties—high water solubility, distinct molecular weight, and chemical behavior that mimics the target analyte—make it an ideal internal standard for mass spectrometry applications. However, its utility is intrinsically linked to a thorough understanding of its stability profile. Researchers must exercise caution regarding its high toxicity and implement rigorous handling and storage protocols, particularly protecting it from UV light, alkaline conditions, and moisture, to preserve its integrity as a high-purity analytical standard. Adherence to these principles will ensure the generation of trustworthy, reproducible, and accurate scientific data.

References

-

Sigma-Aldrich. (2024). Safety Data Sheet: Paraquat dichloride-d8. Link

-

United States Biological. (n.d.). Paraquat-d8 Dichloride CAS 347841-45-6. Link

-

LGC Standards. (n.d.). Paraquat dichloride D8 | CAS 347841-45-6. Link

-

Sigma-Aldrich. (2025). Safety Data Sheet: Paraquat dichloride hydrate. Link

-

4Farmers. (2016). Safety Data Sheet: Paraquat. Link

-

Apparent Pty Ltd. (2021). Apparent Paraquat 250 Herbicide SDS. Link

-

Sigma-Aldrich. (n.d.). Paraquat dichloride-(rings-d8) hydrate PESTANAL®, analytical standard. Link

-

Indian Society of Weed Science. (2021). Simple detection method for paraquat dichloride in various matrices of cotton and sugarcane using liquid chromatography mass spectrometry. Link

-

Source Dynamics. (n.d.). Paraquat 250 SL Herbicide Safety Data Sheet. Link

-

United States Biological. (n.d.). Paraquat-d8 Dichloride - Data Sheet. Link

-

NOAA. (n.d.). PARAQUAT DICHLORIDE - CAMEO Chemicals. Link

-

Wikipedia. (n.d.). Paraquat. Link

-

Agilent Technologies, Inc. (2024). Paraquat Dichloride - Safety Data Sheet. Link

-

University of Hertfordshire. (n.d.). Paraquat dichloride - AERU. Link

-

InvivoChem. (n.d.). Paraquat-d8 dichloride. Link

-

PubChem - NIH. (n.d.). Paraquat dichloride. Link

-

CDC - NIOSH. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Paraquat (Paraquat dichloride). Link

-

ChemicalBook. (2024). Paraquat dichloride - Safety Data Sheet. Link

-

ResearchGate. (n.d.). Synthesis of paraquat. Link

-

FAO. (n.d.). FAO Specifications and Evaluations for Agricultural Pesticides - PARAQUAT DICHLORIDE. Link

-

PMC - NIH. (2019). Paraquat Degradation From Contaminated Environments: Current Achievements and Perspectives. Link

-

MDPI. (2023). Biodegradation Capabilities of Paraquat-Degrading Bacteria Immobilized on Nanoceramics. Link

-

EPA. (n.d.). Method 549.2: Determination of Diquat and Paraquat in Drinking Water by Liquid-Solid Extraction and HPLC with Ultraviolet Detection. Link

-

ResearchGate. (n.d.). Possible pathways of physicochemical degradation of paraquat. Link

-

ResearchGate. (2019). Determination of Paraquat Dichloride from Water Samples Using Differential Pulse Cathodic Stripping Voltammetry. Link

-

ASCA GmbH. (n.d.). Paraquat-dichloride-(rings-d8). Link

-

Sigma-Aldrich. (n.d.). Paraquat dichloride-(rings-d8) hydrate PESTANAL®, analytical standard. Link

-

Agilent. (n.d.). Paraquat and Diquat Analysis in Tea. Link

-

PMC - NIH. (2017). Degradation of the herbicide paraquat by macromycetes isolated from southeastern Mexico. Link

-

Guidechem. (n.d.). Paraquat dichloride: Property. Link

Sources

- 1. Paraquat - Wikipedia [en.wikipedia.org]

- 2. agilent.com [agilent.com]

- 3. Paraquat Degradation From Contaminated Environments: Current Achievements and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. agilent.com [agilent.com]

- 5. Paraquat-d8 dichloride | Small Interfering RNA (siRNA) | 347841-45-6 | Invivochem [invivochem.com]

- 6. dev.usbio.net [dev.usbio.net]

- 7. Paraquat dichloride | C12H14Cl2N2 | CID 15938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. usbio.net [usbio.net]

- 9. Paraquat dichloride D8 | CAS 347841-45-6 | LGC Standards [lgcstandards.com]

- 10. PARAQUAT DICHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. Page loading... [guidechem.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. openknowledge.fao.org [openknowledge.fao.org]

- 14. CDC - NIOSH Pocket Guide to Chemical Hazards - Paraquat (Paraquat dichloride) [cdc.gov]

- 15. 4farmers.com.au [4farmers.com.au]

- 16. apparentag.com.au [apparentag.com.au]

- 17. isws.org.in [isws.org.in]

- 18. epa.gov [epa.gov]

An In-Depth Technical Guide to the Synthesis and Isotopic Labeling of Paraquat-d8 Dichloride

This guide provides a comprehensive overview of the chemical synthesis and isotopic labeling of Paraquat-d8 Dichloride, an essential internal standard for quantitative analysis. Designed for researchers and professionals in analytical chemistry and drug development, this document elucidates the underlying chemical principles, provides detailed experimental protocols, and outlines the necessary analytical validation steps.

Introduction: The Significance of Deuterated Paraquat

Paraquat (N,N′-dimethyl-4,4′-bipyridinium dichloride) is a widely used, fast-acting, non-selective contact herbicide.[1][2] Its high toxicity necessitates rigorous monitoring in environmental and biological samples.[3][4] Stable isotope-labeled internal standards are paramount for accurate quantification via mass spectrometry, as they co-elute with the analyte and compensate for matrix effects and variations in instrument response.[5]

Paraquat-d8 Dichloride, where the eight hydrogen atoms on the two pyridine rings are replaced with deuterium, serves as the gold-standard internal standard for such analyses.[5][6][7] Its synthesis requires a multi-step approach, beginning with the deuteration of the pyridine precursor, followed by coupling and final quaternization.

Synthetic Strategy: A Two-Part Approach

The synthesis of Paraquat-d8 Dichloride is logically divided into two primary stages: the formation of the deuterated core structure and the subsequent alkylation to yield the final product.

-

Part A: Synthesis of 4,4'-Bipyridine-d8. The critical step is the incorporation of deuterium atoms onto the aromatic rings. This is most efficiently achieved by first deuterating the pyridine monomer and then constructing the bipyridine backbone. Direct H-D exchange on 4,4'-bipyridine is possible but can be less efficient and require harsh conditions.[8]

-

Part B: Quaternization to Paraquat-d8 Dichloride. The deuterated intermediate, 4,4'-bipyridine-d8, is then N,N'-dimethylated using a suitable methylating agent to form the final quaternary ammonium salt.[1][9]

This strategic pathway ensures high isotopic enrichment and good overall yield.

Logical Workflow for Synthesis and Verification

Sources

- 1. Paraquat - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Paraquat | C12H14N2+2 | CID 15939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 5. Quantitative analysis of paraquat in vegetation by stable isotope dilution and liquid chromatography/electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Paraquat-dichloride-(rings-d8) | ASCA GmbH Angewandte Synthesechemie Adlershof [asca-berlin.de]

- 7. dev.usbio.net [dev.usbio.net]

- 8. tn-sanso.co.jp [tn-sanso.co.jp]

- 9. researchgate.net [researchgate.net]

The Unseen Anchor: A Technical Guide to the Mechanism of Paraquat-d8 Dichloride as an Internal Standard

Introduction: The Pursuit of Analytical Certainty

In the landscape of quantitative analysis, particularly within the realms of environmental monitoring, toxicology, and drug development, the pursuit of accuracy is paramount. The analysis of polar, cationic herbicides like Paraquat presents a significant challenge to even the most robust analytical systems. Matrix effects, extraction inefficiencies, and instrumental drift can introduce variability that compromises data integrity. This guide delves into the core of the solution: the use of a stable isotope-labeled internal standard, specifically Paraquat-d8 Dichloride. We will move beyond a simple procedural outline to explore the fundamental mechanism of action, the causality behind its selection, and the self-validating nature of the system it creates, providing researchers with a definitive framework for achieving analytical certainty.

Pillar I: The Foundational Principle of Isotope Dilution Mass Spectrometry (IDMS)

The efficacy of Paraquat-d8 Dichloride is rooted in the principle of Isotope Dilution Mass Spectrometry (IDMS), a reference technique for quantitative analysis.[1] IDMS combines the sensitivity and selectivity of mass spectrometry with the precision afforded by isotopic internal standards.[1] The core concept is simple yet powerful: a known quantity of an isotopically distinct version of the analyte (the internal standard) is added to the sample at the very beginning of the analytical workflow.

This "unseen anchor" co-exists with the native analyte throughout every subsequent step—extraction, cleanup, and injection. Any physical loss or signal fluctuation experienced by the native Paraquat is mirrored precisely by the Paraquat-d8. The mass spectrometer, capable of differentiating between the two based on their mass difference, measures the ratio of the native analyte to the stable isotope-labeled standard. Because they are chemically and physically identical, this ratio remains constant irrespective of sample loss or signal suppression. This principle transforms the analysis from a vulnerable measurement of absolute signal intensity to a robust measurement of a stable signal ratio.

Caption: Workflow illustrating the principle of Isotope Dilution Mass Spectrometry.

Pillar II: Causality in Selection — Why Paraquat-d8 Dichloride?

The choice of an internal standard is not arbitrary. An ideal standard must be a near-perfect chemical mimic of the analyte. Paraquat-d8 Dichloride excels in this role for several critical, deliberate reasons.

1. Physicochemical Equivalence: Paraquat is a dicationic quaternary ammonium compound, characterized by high water solubility (620 g/L) and a very low octanol-water partition coefficient (LogP ≈ -4.22 to -4.5).[2][3] These properties dictate its behavior during sample preparation, making it prone to adsorption onto surfaces and difficult to retain on traditional reversed-phase chromatographic columns. The substitution of eight hydrogen atoms on the aromatic rings with deuterium atoms in Paraquat-d8 results in a negligible change to its fundamental physicochemical properties like polarity, solubility, and pKa.[4] Consequently, during extraction, solid-phase extraction (SPE) cleanup, and chromatographic separation, Paraquat-d8 behaves virtually identically to the native Paraquat, ensuring they are lost or retained in the exact same proportions.

2. Chromatographic Co-elution: A cornerstone of the IDMS technique is the co-elution of the analyte and the internal standard from the liquid chromatography (LC) column. Because Paraquat and Paraquat-d8 share the same chemical structure and polarity, they exhibit identical retention times under a given set of chromatographic conditions. This co-elution is critical because it ensures both compounds enter the mass spectrometer's ion source at the same time, subjecting them to the same ionization conditions and any potential matrix-induced ion suppression or enhancement.[5]

3. Mass Distinction and Stability: While chemically identical, Paraquat-d8 is mass-distinct. The eight deuterium atoms add 8 Daltons to its molecular weight, creating a clear separation in the mass spectrum that is easily resolved by a tandem quadrupole mass spectrometer. This mass difference is sufficiently large to prevent any isotopic crosstalk from the natural abundance of ¹³C isotopes in the native Paraquat. Furthermore, the deuterium atoms are located on the stable aromatic rings. Carbon-deuterium (C-D) bonds on an aromatic system are not labile and do not undergo hydrogen/deuterium (H/D) exchange under the typical acidic conditions used in mobile phases for Paraquat analysis.[6][7] This ensures the isotopic purity and mass of the standard remain constant throughout the analytical process.

Caption: Comparison of Paraquat and its deuterated internal standard.

Pillar III: A Self-Validating System in Practice

Implementing Paraquat-d8 as an internal standard creates a system where every sample analysis is internally validated. This section provides a proven methodology, explaining the rationale behind key steps.

Data Presentation: Key Mass Spectrometric Parameters

The following table summarizes typical mass-to-charge ratios (m/z) for precursor and product ions used in Multiple Reaction Monitoring (MRM) for the sensitive and selective detection of Paraquat and Paraquat-d8.

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Reference |

| Paraquat | 186.1 | 171.1 | 77.9 | [8][9] |

| Paraquat-d8 | 194.1 | 179.1 | - | [9] |

Note: Specific collision energies must be optimized for the instrument in use.

Experimental Protocol: Analysis of Paraquat in Water

This protocol describes a robust method for quantifying Paraquat in a water matrix, adaptable for other biological or environmental samples with appropriate matrix-specific cleanup.

1. Sample Preparation & Internal Standard Spiking

-

Rationale: The internal standard must be added before any sample manipulation to account for losses during the entire process. Paraquat is known to adsorb to glass surfaces; therefore, using plastic labware is essential.[10]

-

Procedure:

-

To a 10 mL polypropylene centrifuge tube, add 5 mL of the water sample.

-

Spike the sample with a known concentration of Paraquat-d8 Dichloride solution (e.g., to a final concentration of 20 ng/mL).

-

Vortex briefly to ensure homogeneity.

-

2. Solid-Phase Extraction (SPE)

-

Rationale: Paraquat's cationic nature makes weak cation exchange (WCX) SPE cartridges ideal for selective extraction from complex matrices. This removes interfering compounds that could cause ion suppression.

-

Procedure:

-

Condition a WCX SPE cartridge (e.g., 500 mg, 10 mL) with 5 mL of methanol followed by 5 mL of deionized water.

-

Load the spiked sample onto the cartridge.

-

Wash the cartridge with 5 mL of 0.1% formic acid in water, followed by 5 mL of methanol to remove interferences.

-

Elute the Paraquat and Paraquat-d8 with 5 mL of a solution containing 5% formic acid in methanol.

-

3. Evaporation and Reconstitution

-

Rationale: The eluate is concentrated to increase sensitivity. The reconstitution solvent should be compatible with the initial mobile phase to ensure good peak shape.

-

Procedure:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 500 µL of the initial mobile phase (e.g., 95:5 Acetonitrile:10 mM Ammonium Formate with 0.1% Formic Acid).

-

Transfer to a plastic autosampler vial for analysis.

-

4. LC-MS/MS Analysis

-

Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred over reversed-phase for retaining highly polar compounds like Paraquat.[8] An acidic mobile phase modifier, like formic acid, is crucial for protonating the analytes, which improves peak shape and enhances the electrospray ionization (ESI) signal.[6]

-

Instrumental Conditions:

-

LC Column: HILIC Column (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z, 2.1x100 mm, 2.7 µm)[9]

-

Mobile Phase A: 10 mM Ammonium Formate with 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: A typical gradient starts at high organic content (e.g., 95% B) and gradually decreases to elute the polar analytes.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

MS System: Triple Quadrupole Mass Spectrometer with ESI source, positive ion mode.

-

Detection: MRM mode using the transitions listed in the table above.

-

Field-Proven Insights & Troubleshooting

-

Challenge: Carry-over: Paraquat is notoriously "sticky" and can lead to carry-over in subsequent injections.

-

Solution: Employ a robust needle wash protocol in the autosampler using a strong, acidic organic solvent. Running blank injections after high-concentration samples is crucial to confirm the absence of carry-over.[5]

-

-

Challenge: Ion Suppression: Complex matrices (e.g., soil extracts, plasma) can severely suppress the ESI signal.

-

Solution: This is where Paraquat-d8 proves its ultimate value. As it co-elutes with the analyte, it experiences the same degree of suppression. The stable analyte/IS ratio provides an accurate result even with significant signal loss. Optimizing SPE cleanup and chromatographic separation to move the analyte away from highly suppressive regions of the chromatogram is also beneficial.[5][8]

-

Conclusion: The Cornerstone of Defensible Data

Paraquat-d8 Dichloride is more than a mere reagent; it is the cornerstone of a robust, self-validating analytical system for the quantification of Paraquat. Its mechanism of action, founded on the principles of Isotope Dilution Mass Spectrometry, relies on its near-perfect physicochemical and chromatographic equivalence to the native analyte, coupled with its unambiguous mass distinction and isotopic stability. By integrating this internal standard from the outset of sample preparation, researchers can effectively neutralize the unpredictable variables of matrix effects and sample loss. This approach elevates the quality of quantitative data from an estimate to a highly accurate and legally defensible result, a necessity for any scientist or drug development professional in today's demanding regulatory environment.

References

-

Abian, J., Carrascal, M., & Gay, M. (2014). Isotope dilution mass spectrometry for absolute quantification in proteomics: concepts and strategies. Journal of Proteomics, 96, 184-199. Available at: [Link]

-

FooDB. (2022). Showing Compound Paraquat (FDB011120). FooDB Database. Available at: [Link]

-

Grey, L., Nguyen, B., & Yang, P. (2002). Liquid chromatography-electrospray ionization isotope dilution mass spectrometry analysis of paraquat and diquat using conventional and multilayer solid-phase extraction cartridges. Journal of Chromatography A, 958(1-2), 25-33. Available at: [Link]

-

U.S. Environmental Protection Agency. (1997). Method 549.2: Determination of Diquat and Paraquat in Drinking Water by Liquid-Solid Extraction. EPA Office of Water. Available at: [Link]

-

Pizzutti, I. R., et al. (2016). Determination of paraquat and diquat: LC-MS method optimization and validation. Food Chemistry, 209, 248-255. Available at: [Link]

-

Blair, I. A. (2008). Stable-isotope dilution LC–MS for quantitative biomarker analysis. Bioanalysis, 1(1), 117-132. Available at: [Link]

-

U.S. Environmental Protection Agency. (1986). Pesticide Fact Sheet: Paraquat. EPA NEPIC Database. Available at: [Link]

-

Atamas, A. A., & Yatsenko, A. V. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules, 26(10), 2969. Available at: [Link]

-

PubChem. (n.d.). Paraquat. National Center for Biotechnology Information. Available at: [Link]

-

Weng, N., & Halls, T. D. J. (2001). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. BioPharm International. Available at: [Link]

-

Suzuki, Y., Kaneko, T., & Saito, K. (2018). The internal standard diquat-d4 causes errors in diquat analysis by LC–MS/MS. Legal Medicine, 30, 135-141. Available at: [Link]

-

European Union Reference Laboratory for Pesticides. (n.d.). Analysis of Diquat and Paraquat by QuPPe and LC-MS/MS – Critical Points. EURL-SRM. Available at: [Link]

-

SCIEX. (n.d.). Fast and Sensitive Analysis of Paraquat and Diquat in Drinking Water. SCIEX Application Note. Available at: [Link]

-

Evseenko, E., et al. (2017). Hydrogen/deuterium exchange in mass spectrometry. Mass Spectrometry Reviews, 36(6), 725-749. Available at: [Link]

-

Mei, H., et al. (2003). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 21(11). Available at: [Link]

-

Chemistry For Everyone. (2024). What Is Carryover In LC-MS And How Do You Prevent It?. YouTube. Available at: [Link]

-

Suzuki, Y., Kaneko, T., & Saito, K. (2018). The internal standard diquat-d4 causes errors in diquat analysis by LC–MS/MS. Legal Medicine, 30, 135-141. Available at: [Link]

-

Shaloski, M. P., et al. (2015). Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid. Tetrahedron Letters, 56(23), 3377-3380. Available at: [Link]

-

Zhang, Y., et al. (2022). Simultaneous determination of diquat and its two primary metabolites in rat plasma by ultraperformance liquid chromatography–tandem mass spectrometry and its application to the toxicokinetic study. Journal of Analytical Toxicology, 46(4), 415-422. Available at: [Link]

-

Agilent Technologies. (n.d.). Paraquat and Diquat Analysis in Tea. Agilent Application Note. Available at: [Link]

Sources

- 1. Isotope dilution mass spectrometry for absolute quantification in proteomics: concepts and strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Showing Compound Paraquat (FDB011120) - FooDB [foodb.ca]

- 3. 1910-42-5 | CAS DataBase [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. unitedchem.com [unitedchem.com]

- 10. Simultaneous determination of diquat and its two primary metabolites in rat plasma by ultraperformance liquid chromatography–tandem mass spectrometry and its application to the toxicokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Nuances of Isotope-Labeled Standards: An In-depth Technical Guide to Understanding Mass Shift in Paraquat-d8 Dichloride Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Abstract

The use of stable isotope-labeled (SIL) internal standards is a cornerstone of quantitative mass spectrometry, intended to ensure accuracy and precision by compensating for analytical variability. Paraquat-d8 (PQ-d8) dichloride is a widely used SIL internal standard for the analysis of the herbicide paraquat. However, the assumption that a SIL internal standard behaves identically to its unlabeled counterpart is not always valid. This in-depth technical guide, designed for researchers and drug development professionals, provides a comprehensive exploration of the phenomenon of "mass shift" as it pertains to Paraquat-d8 dichloride in mass spectrometry. Moving beyond a simple definition, this guide dissects the multifaceted nature of mass shift, encompassing both chromatographic and mass-to-charge ratio deviations. By elucidating the underlying physicochemical principles and offering field-proven insights, this document serves as a critical resource for robust method development, accurate data interpretation, and troubleshooting in the analysis of paraquat.

The Core Concept: Deconstructing "Mass Shift" in the Context of Paraquat-d8 Dichloride

In the realm of mass spectrometry, "mass shift" can be an ambiguous term. For the purpose of this guide, we will dissect it into two primary, interconnected phenomena that can significantly impact analytical results when using Paraquat-d8 dichloride as an internal standard.

-

Chromatographic Shift (The Deuterium Isotope Effect): This refers to the potential for Paraquat-d8 to exhibit a different retention time in liquid chromatography (LC) compared to the unlabeled paraquat. This separation, even if slight, can lead to the analyte and the internal standard experiencing different degrees of matrix effects, thereby compromising the accuracy of quantification.

-

Mass-to-Charge (m/z) Shift: This relates to a deviation of the observed m/z of an ion from its theoretical exact mass. While modern mass spectrometers are highly accurate, subtle shifts can occur due to a variety of factors, including instrument calibration, space charge effects, and the inherent properties of the molecule itself.

Understanding and mitigating these shifts are paramount for the development of reliable and self-validating analytical methods.

The Root Cause: Physicochemical Principles Governing Mass Shift

The substitution of hydrogen with deuterium is the primary driver behind the potential for mass shift in Paraquat-d8. While chemically similar, the difference in mass and bond energy between protium (¹H) and deuterium (²H) can lead to subtle yet significant changes in the molecule's physical properties.

The Deuterium Isotope Effect and its Chromatographic Consequences

The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond. This seemingly minor difference can alter the molecule's polarity and lipophilicity. In reversed-phase liquid chromatography, where separation is based on hydrophobicity, deuterated compounds often elute slightly earlier than their non-deuterated analogs.[1] This chromatographic separation can be problematic, as it may lead to differential ion suppression or enhancement if the analyte and internal standard elute into regions of the chromatogram with varying matrix components.

Expert Insight: While the use of ¹³C or ¹⁵N labeled standards can often circumvent the chromatographic isotope effect, deuterium labeling is frequently employed due to its lower cost and synthetic accessibility.[2][3] Therefore, a thorough understanding and validation of the chromatographic behavior of deuterated standards is essential.

Factors Influencing Mass Accuracy and Potential m/z Shifts

Several factors can contribute to deviations in the measured m/z of Paraquat-d8 ions:

-

Instrument Calibration: The accuracy of any mass measurement is fundamentally dependent on the quality of the instrument's calibration. Calibration should encompass the m/z range of interest.

-

Ion Abundance: High ion counts can lead to detector saturation and space charge effects, both of which can negatively impact mass accuracy. Conversely, very low ion counts can result in poor ion statistics.

-

Matrix Effects: Co-eluting matrix components can interfere with the ionization process, leading to ion suppression or enhancement.[4] In severe cases, this can also subtly affect the measured m/z.

-

In-source Phenomena: Unintended in-source fragmentation or the formation of adducts can lead to the observation of unexpected ions, which may be misinterpreted as mass shifts.

Experimental Protocols and Methodologies

A robust analytical method for paraquat using Paraquat-d8 as an internal standard must be designed to identify and mitigate potential mass shifts. The following sections outline key experimental considerations and a validated workflow.

Sample Preparation: Minimizing Matrix Interference

The goal of sample preparation is to remove as many interfering matrix components as possible while ensuring high recovery of both paraquat and Paraquat-d8.

Protocol: Solid-Phase Extraction (SPE) for Water Samples

-

Sample pH Adjustment: Adjust the pH of the water sample to between 7 and 8.

-

Internal Standard Spiking: Add Paraquat-d8 internal standard to the sample at a known concentration.

-

SPE Cartridge Conditioning: Condition a mixed-mode weak cation-exchange SPE cartridge.

-

Sample Loading: Load the pH-adjusted sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge to remove interfering compounds.

-

Elution: Elute paraquat and Paraquat-d8 with an appropriate solvent, such as a mixture of formic acid and acetonitrile.[5]

Liquid Chromatography: Addressing the Deuterium Isotope Effect

The choice of chromatographic conditions is critical to either co-elute or achieve complete separation of paraquat and Paraquat-d8, depending on the analytical strategy.

Protocol: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is often preferred for the analysis of polar compounds like paraquat as it can provide good retention without the need for ion-pairing reagents, which can suppress the MS signal.[6]

-

Column: A HILIC column (e.g., silica-based).

-

Mobile Phase A: Water with an MS-friendly buffer (e.g., 50 mM ammonium formate).

-

Mobile Phase B: Acetonitrile.

-

Gradient: A gradient elution starting with a high percentage of acetonitrile and gradually increasing the aqueous component.

-

Flow Rate: A typical flow rate for a standard bore column would be in the range of 0.3-0.6 mL/min.

-

Column Temperature: Maintaining a constant and optimized column temperature is crucial for reproducible retention times.

Self-Validation Check: During method development, inject a solution containing both paraquat and Paraquat-d8 to carefully assess their retention times. A slight separation is acceptable if it is consistent and does not lead to differential matrix effects.

Mass Spectrometry: Accurate Measurement and Fragmentation

Tandem mass spectrometry (MS/MS) provides the selectivity and sensitivity required for the analysis of paraquat in complex matrices.

Table 1: Typical Mass Spectrometry Parameters for Paraquat and Paraquat-d8 Analysis

| Parameter | Paraquat | Paraquat-d8 |

| Ionization Mode | Positive Electrospray (ESI+) | Positive Electrospray (ESI+) |

| Precursor Ion (m/z) | 186.1 | 194.2 |

| Product Ion 1 (m/z) | 171.1 | 176.1 |

| Product Ion 2 (m/z) | 155.1 | 160.1 |

| Collision Energy | Optimized for each transition | Optimized for each transition |

| Dwell Time | 100-200 ms | 100-200 ms |

Note: The specific m/z values and collision energies should be optimized for the instrument being used.[7][8]

Data Interpretation and Troubleshooting

Careful data analysis is essential to identify and address any issues related to mass shift.

Identifying Chromatographic Shift

The most direct way to identify a chromatographic shift is to overlay the extracted ion chromatograms (EICs) of paraquat and Paraquat-d8. If the peaks are not perfectly co-eluting, the degree of separation should be assessed.

Troubleshooting Chromatographic Shifts:

-

Mobile Phase Composition: Small adjustments to the mobile phase composition, particularly the buffer concentration and pH, can influence the retention of both analytes.

-

Gradient Profile: Modifying the gradient slope can sometimes improve the co-elution of closely related compounds.

-

Column Chemistry: Experimenting with different HILIC stationary phases may alter the selectivity and improve co-elution.

Assessing Mass Accuracy

The mass accuracy of the measured ions should be routinely checked against their theoretical exact masses.

Troubleshooting m/z Shifts:

-

Instrument Recalibration: If consistent mass errors are observed, the instrument should be recalibrated using a certified calibration solution.

-

Check for Interferences: Examine the mass spectra for co-eluting isobaric interferences that could be skewing the measured mass.

-

Optimize Ion Source Parameters: Harsh ion source conditions can sometimes lead to in-source fragmentation, which may be misinterpreted as a mass shift.

Visualization of Key Concepts and Workflows

The Deuterium Isotope Effect Workflow

Caption: The deuterium isotope effect can lead to a chromatographic shift and potential quantification errors.

Troubleshooting Mass Shift in Paraquat-d8 Analysis

Caption: A logical workflow for troubleshooting issues related to mass shift in Paraquat-d8 analysis.

Conclusion

The use of Paraquat-d8 dichloride as an internal standard is a powerful tool for the accurate quantification of paraquat. However, a "one-size-fits-all" approach is insufficient. A deep understanding of the potential for both chromatographic and m/z shifts is critical for developing robust and reliable analytical methods. By carefully considering the deuterium isotope effect, optimizing chromatographic and mass spectrometric parameters, and implementing rigorous data analysis and troubleshooting protocols, researchers can confidently navigate the nuances of using deuterated internal standards and ensure the integrity of their analytical results. This guide provides the foundational knowledge and practical insights necessary to achieve this goal.

References

-

The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]

-

Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry. National Institutes of Health. [Link]

-

Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Hilaris Publisher. [Link]

-

Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling A. Springer. [Link]

-

Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu Scientific Instruments. [Link]

-

Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry. ACS Publications. [Link]

-

Fast and Sensitive Analysis of Paraquat and Diquat in Drinking Water. SCIEX. [Link]

-

Determination of paraquat and diquat: LC-MS method optimization and validation. Embrapa. [Link]

-

Deuterium labeling causes predictable shifts in the isotope pattern.... ResearchGate. [Link]

-

Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Restek. [Link]

-

Determination of Paraquat and Diquat: LC-MS Method Optimization and Validation. PubMed. [Link]

-

LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]

-

Diquat and Paraquat Analysis in Rice using a Zwitterionic Hydrophilic Interaction Chromatography – tandem Mass Spectrometry. Journal UII. [Link]

-

Simultaneous determination of diquat and its two primary metabolites in rat plasma by ultraperformance liquid chromatography–tandem mass spectrometry and its application to the toxicokinetic study. PubMed Central. [Link]

-

Simple detection method for paraquat dichloride in various matrices of cotton and sugarcane using liquid chromatography mass spectrometry. The Indian Society of Agricultural Science. [Link]

-

Simple and sensitive liquid chromatography-tandem mass spectrometry methods for quantification of paraquat in plasma and urine: Application to experimental and clinical toxicological studies. ResearchGate. [Link]

-

Rapid and sensitive quantification of paraquat and diquat in human serum by liquid chromatography/time-of-flight mass spectrometry using atmospheric pressure photoionization. ResearchGate. [Link]

-

LC-MS/MS Analysis of Paraquat and Diquat without Ion-Pairing Reagents. Restek. [Link]

-

LSMSMS troubleshooting. Scribd. [Link]

-

Quantitative analysis of paraquat in vegetation by stable isotope dilution and liquid chromatography/electrospray ionization-mass spectrometry. PubMed. [Link]

-

The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). Chromatography Online. [Link]

-

Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. LCGC North America. [Link]

-

Mass spectra and molecular structure of perhydrogenated paraquat. ResearchGate. [Link]

-

The internal standard diquat-d4 causes errors in diquat analysis by LC–MS/MS. ResearchGate. [Link]

Sources

- 1. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]

- 5. Quantitative analysis of paraquat in vegetation by stable isotope dilution and liquid chromatography/electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. LC-MS/MS Analysis of Paraquat and Diquat without Ion-Pairing Reagents [discover.restek.com]

- 7. sciex.com [sciex.com]

- 8. unitedchem.com [unitedchem.com]

An In-depth Technical Guide to the Application of Paraquat-d8 Dichloride in Parkinson's Disease Research

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of Paraquat-d8 Dichloride in the context of Parkinson's disease (PD) research. It moves beyond standard protocols to provide a deeper understanding of the causality behind experimental choices, ensuring a robust and reproducible scientific approach.

The Paraquat Model of Parkinson's Disease: A Foundation of Oxidative Stress

Parkinson's disease is a complex neurodegenerative disorder characterized by the progressive loss of dopaminergic neurons in the substantia nigra pars compacta. While the etiology is multifactorial, a significant body of evidence points to the interplay between genetic susceptibility and environmental factors.[1][2] Among environmental toxins, the herbicide Paraquat (N,N′-dimethyl-4,4′-bipyridinium dichloride) has been extensively studied due to its structural similarity to the known neurotoxin MPP+ and strong epidemiological links to an increased risk of PD, particularly in agricultural communities.[3][4][5][6][7][8]

The utility of paraquat as a research tool lies in its ability to recapitulate key pathological features of PD in experimental models.[3] Its mechanism of toxicity is primarily driven by the induction of severe intracellular oxidative stress.[1][9]

Mechanism of Neurotoxicity:

-

Cellular Uptake: Paraquat, as a divalent cation (PQ²⁺), is actively transported into dopaminergic neurons, likely via the dopamine transporter (DAT).[1] This explains the selective vulnerability of these neurons.

-

Redox Cycling: Inside the cell, paraquat undergoes a one-electron reduction to form a radical cation (PQ•⁺). This reaction is catalyzed by enzymes such as cytochrome P450 oxidoreductase (POR).[9]

-

Reactive Oxygen Species (ROS) Generation: The paraquat radical cation rapidly reacts with molecular oxygen (O₂) to regenerate the parent dication, producing a superoxide radical (O₂•⁻) in the process.[10] This futile redox cycle generates a massive amount of ROS, overwhelming the cell's antioxidant defenses.

-

Cellular Damage and Apoptosis: The resulting oxidative stress leads to widespread cellular damage, including lipid peroxidation, protein aggregation (such as α-synuclein), mitochondrial dysfunction, and DNA damage, ultimately triggering apoptotic cell death.[1][4]

The following diagram illustrates this neurotoxic cascade.

Sources

- 1. Paraquat and Parkinson’s Disease: The Molecular Crosstalk of Upstream Signal Transduction Pathways Leading to Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. belllegalgroup.com [belllegalgroup.com]

- 3. researchgate.net [researchgate.net]

- 4. fightparkinsons.org.au [fightparkinsons.org.au]

- 5. Rotenone and Paraquat Linked to Parkinson’s Disease: Human Exposure Study Supports Years of Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Agricultural paraquat dichloride use and Parkinson’s disease in California’s Central Valley - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medrxiv.org [medrxiv.org]

- 9. parkinsonsnewstoday.com [parkinsonsnewstoday.com]

- 10. Paraquat - Wikipedia [en.wikipedia.org]

A Technical Guide to the Toxicological Profile of Deuterated Paraquat Isotopes

Audience: Researchers, scientists, and drug development professionals.

Prepared by: Gemini, Senior Application Scientist

Executive Summary

Paraquat, a widely used herbicide, is notorious for its severe and often fatal toxicity in humans, primarily targeting the lungs, kidneys, and liver. The primary mechanism of its toxicity is a relentless redox cycle that generates vast quantities of reactive oxygen species (ROS), leading to catastrophic oxidative stress. This technical guide provides a comprehensive framework for understanding and evaluating the toxicological profile of deuterated paraquat isotopes. By leveraging the kinetic isotope effect (KIE)—the principle that substituting hydrogen with the heavier isotope deuterium can slow down metabolic reactions—we can hypothesize and experimentally probe potential alterations in paraquat's toxicity. This document synthesizes the known toxicology of paraquat with the principles of isotopic reinforcement to outline a hypothesized toxicological profile for its deuterated analogs. It further provides detailed, field-proven protocols for in vitro and in vivo studies designed to compare the cytotoxicity, oxidative stress induction, and acute systemic toxicity of deuterated paraquat against its non-deuterated parent compound. This guide is intended to serve as a foundational resource for researchers investigating the mechanistic toxicology of paraquat or exploring isotopic reinforcement as a tool in toxicology and drug safety assessment.

Part 1: Foundational Concepts

Paraquat: A Potent Herbicide with Severe Human Toxicity

Paraquat (N,N′-dimethyl-4,4′-bipyridinium dichloride) is a non-selective contact herbicide valued for its rapid action and broad-spectrum efficacy.[1][2] However, its utility is overshadowed by its extreme toxicity to humans and animals.[3] Ingestion is the most common and dangerous route of exposure, leading to severe damage to the mouth, stomach, and intestines.[4][5] Following absorption, paraquat is actively distributed and concentrated in several organs, most notably the lungs, kidneys, and liver, where it exerts its devastating effects.[6][7][8]

Poisoning is characterized by a multi-organ failure cascade. Acute kidney failure and liver failure can occur within hours to days.[4] The hallmark of severe paraquat poisoning is the development of irreversible pulmonary fibrosis, colloquially known as "paraquat lung," which often leads to respiratory failure and death.[3][8] Chronic exposure has also been epidemiologically linked to an increased risk of developing Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopamine-producing neurons.[9][10][11] Despite its high toxicity, there is no specific antidote for paraquat poisoning, and treatment is largely supportive.[12] Its severe health risks have led to bans in numerous countries, though it remains one of the most widely used herbicides in the United States under strict regulations.[1][13][14]

The Principle of Isotopic Reinforcement: Deuteration in Toxicology

Isotopic reinforcement, or deuteration, is a strategy in which one or more hydrogen atoms in a molecule are replaced by their stable, heavier isotope, deuterium. While chemically similar to hydrogen, deuterium possesses an additional neutron, which results in a stronger covalent bond with carbon (C-D vs. C-H).[15] This difference in bond energy is the foundation of the Kinetic Isotope Effect (KIE) .

In toxicology and pharmacology, the KIE is most relevant in the context of metabolism. Many xenobiotics are metabolized by enzymes, such as the Cytochrome P450 (CYP450) family, which often catalyze the cleavage of C-H bonds as the rate-limiting step. Because the C-D bond is stronger and requires more energy to break, its enzymatic cleavage is significantly slower—up to 6-10 times more stable.[15] This can lead to:

-

Reduced Rate of Metabolism: Slowing down the metabolic breakdown of a compound.

-

Increased Half-Life: The drug or toxin remains in the body for a longer duration.

-

Reduced Formation of Toxic Metabolites: If a metabolite is responsible for toxicity, deuteration at the site of metabolic attack can decrease the formation of that toxic species.[15]

This strategy is actively used in drug development to improve the pharmacokinetic profiles of drugs, enhancing their efficacy and safety.[15]

Rationale for Studying Deuterated Paraquat

The study of deuterated paraquat isotopes is driven by several key scientific objectives:

-

Mechanistic Elucidation: Paraquat's toxicity is initiated by an enzymatic one-electron reduction that kicks off its redox cycle.[16][17] Deuterating the N-methyl groups could potentially slow this initial step due to the KIE. Comparing the toxicity of deuterated vs. non-deuterated paraquat can provide direct evidence for the role of this enzymatic step in the overall toxic cascade.

-

Internal Standards for Bioanalysis: Deuterated analogs are the gold standard for use as internal standards in quantitative mass spectrometry assays.[18] Their chemical similarity ensures they behave identically during sample extraction and chromatography, while their mass difference allows for precise quantification of the non-deuterated analyte.

-

Probing Toxicokinetics: By using deuterated paraquat, researchers can conduct detailed pharmacokinetic studies to trace its absorption, distribution, metabolism, and excretion (ADME) without the confounding variable of a radiolabel.[19]

Part 2: Comparative Toxicokinetics and Metabolism (ADME)

Absorption, Distribution, and Elimination of Paraquat

-

Absorption: Following ingestion, paraquat is rapidly but incompletely absorbed from the gastrointestinal tract, with peak plasma concentrations occurring within 2-4 hours.[20][21]

-

Distribution: It is quickly distributed to highly vascularized tissues. A crucial feature of its toxicokinetics is its active, energy-dependent uptake into alveolar epithelial cells in the lungs via the polyamine transport system.[7] This leads to lung concentrations that can be 10-20 times higher than in the plasma, explaining why the lung is the primary target organ.[8]

-

Metabolism: Paraquat is not extensively metabolized in the traditional sense; the majority of the absorbed dose is excreted unchanged.[8][20][21] However, its entire toxic action relies on a metabolic process known as redox cycling.[16]

-

Elimination: Paraquat is primarily eliminated unchanged by the kidneys. In cases of severe poisoning, renal failure develops, which impairs excretion and dramatically worsens the prognosis by increasing the systemic burden and accumulation in the lungs. The initial elimination half-life is around 6 hours, but it can extend to 4 days or more as the compound slowly leaches from deep tissue compartments.[16][22]

Hypothesized Impact of Deuteration on Paraquat's ADME

Based on the principles of the KIE, we can formulate a clear hypothesis regarding the toxicological profile of paraquat deuterated at the N-methyl positions (paraquat-d6).

-

Absorption, Distribution, and Elimination: These processes are primarily governed by the physicochemical properties of the molecule and interactions with transporters. Since deuteration results in only a minuscule change in molecular weight and does not alter the charge or overall structure, it is hypothesized that the absorption, distribution, and renal elimination of deuterated paraquat will be indistinguishable from the parent compound.

-

Metabolism (Redox Cycling): This is where a significant difference is anticipated. The initiation of the redox cycle involves the enzymatic reduction of the paraquat dication (PQ²⁺). If this step is sensitive to the isotopic substitution on the methyl groups, the KIE would predict a slower rate of redox cycling for deuterated paraquat. This would, in turn, lead to a reduced rate of ROS generation, forming the central hypothesis for a potentially attenuated toxicological profile.

Part 3: Mechanistic Toxicology: A Comparative View

The Engine of Toxicity: Redox Cycling and Oxidative Stress

The mechanism of paraquat toxicity is a classic example of oxidant-initiated cell death.[17][23] It is a futile cycle that consumes cellular reducing equivalents (NADPH) to generate a relentless storm of ROS.[16][24]

The cycle proceeds as follows:

-

Reduction: The paraquat dication (PQ²⁺) accepts an electron from NADPH-cytochrome P450 reductase and other enzymes, forming the paraquat radical monocation (PQ•⁺).[16]

-

Oxidation: In the presence of molecular oxygen (O₂), the unstable PQ•⁺ radical immediately donates its electron to O₂, regenerating the parent PQ²⁺ and forming the superoxide anion radical (O₂•⁻).[7][24]

-

ROS Cascade: The regenerated PQ²⁺ is immediately available to be reduced again, perpetuating the cycle. The superoxide anion produced is rapidly converted to hydrogen peroxide (H₂O₂) and subsequently to the highly reactive hydroxyl radical (•OH), which indiscriminately damages all cellular macromolecules.[24]

This process leads to massive oxidative stress , an imbalance where the production of oxidants overwhelms the cell's antioxidant defenses.[25][26]

Diagram 1: The Redox Cycling Mechanism of Paraquat Toxicity

Caption: The futile redox cycle of paraquat, leading to NADPH depletion and massive ROS generation.

Downstream Consequences of Oxidative Stress

The ROS generated by paraquat's redox cycling causes widespread cellular damage:

-

Lipid Peroxidation: ROS attacks polyunsaturated fatty acids in cell membranes, compromising their integrity and leading to cell lysis.[6][24]

-

Mitochondrial Dysfunction: Mitochondria are both a source and a target of ROS. Paraquat induces mitochondrial ROS generation and collapses the mitochondrial membrane potential, crippling cellular energy production and initiating apoptosis.[6][27]

-

Inflammation and Apoptosis: Oxidative stress activates inflammatory pathways (like NF-κB) and programmed cell death (apoptosis), contributing to tissue damage and fibrosis.[6][24]

Neurotoxicity and the Parkinson's Disease Link

Epidemiological studies have consistently shown a correlation between paraquat exposure and an increased risk of Parkinson's disease (PD).[9][10] The proposed mechanism involves the uptake of paraquat into dopamine (DA) neurons in the substantia nigra region of the brain.[9] Inside these neurons, paraquat induces oxidative stress, mitochondrial dysfunction, and promotes the aggregation of the protein α-synuclein—all pathological hallmarks of PD.[9][11][28]

Potential Attenuation of Toxicity via Deuteration: A Testable Hypothesis

The central hypothesis of this guide is that deuteration of paraquat at the N-methyl groups will attenuate its toxicity by slowing the rate-limiting step of its redox cycle.

-

Hypothesis: Paraquat-d6 will exhibit a reduced rate of ROS production compared to paraquat at equimolar concentrations.

-

Predicted Outcome: This will manifest as a higher IC₅₀ (in in vitro cytotoxicity assays) and a higher LD₅₀ (in in vivo acute toxicity studies) for the deuterated analog. The severity of organ damage (e.g., lung fibrosis) at equivalent doses is also expected to be lower.

Part 4: Protocols for Toxicological Assessment

To empirically test the hypothesis, a tiered approach combining in vitro and in vivo models is essential.

Physicochemical Characterization

Before any toxicological testing, the identity, purity, and concentration of both deuterated and non-deuterated paraquat stock solutions must be rigorously confirmed.

Protocol: HPLC-UV Analysis for Paraquat Quantification

-

Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) system with a UV detector.[29]

-

Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[29]

-

Mobile Phase: An ion-pairing mobile phase is typically required. A common composition is a buffered aqueous solution containing an ion-pairing agent like sodium 1-octanesulfonate, mixed with an organic modifier like acetonitrile or methanol.

-

Detection: Set UV detector to 258 nm for paraquat.[12]

-

Standard Curve: Prepare a series of known concentrations of a certified paraquat standard (e.g., 0.5 to 50 µg/mL) to generate a calibration curve.

-

Sample Analysis: Dilute the paraquat and deuterated paraquat stock solutions to fall within the linear range of the calibration curve.

-

Quantification: Calculate the concentration of the stock solutions based on their peak area relative to the standard curve. Purity can be assessed by the presence of extraneous peaks. For definitive identification, LC-MS is preferred.[30]

In Vitro Assays

In vitro models provide a rapid, high-throughput, and ethical means to assess cytotoxicity and probe mechanistic questions.[31] Human-derived cell lines relevant to paraquat's target organs are recommended.

-

A549 Cells: Human lung adenocarcinoma cells, a model for alveolar epithelial cells.

-

HK-2 Cells: Human proximal tubule kidney cells.

-

SH-SY5Y Cells: Human neuroblastoma cells, a model for dopaminergic neurons.[27]

Diagram 2: General Workflow for In Vitro Comparative Toxicity Assessment

Caption: A streamlined workflow for comparing the in vitro toxicity of paraquat isotopes.

Protocol: Cell Viability Assessment (MTT Assay)

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Dosing: Prepare serial dilutions of paraquat and deuterated paraquat in cell culture medium. Remove the old medium from the cells and add 100 µL of the dosing solutions to the respective wells. Include vehicle-only wells as a negative control.

-

Incubation: Incubate the plate for 24 or 48 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Convert absorbance values to percent viability relative to the vehicle control. Plot percent viability against log[concentration] and use non-linear regression to calculate the IC₅₀ value for each compound.

Protocol: Intracellular ROS Measurement (DCFH-DA Assay)

-

Cell Seeding and Dosing: Follow steps 1 and 2 from the MTT protocol. The incubation time for this assay is typically shorter (e.g., 1-6 hours) to capture the acute burst of ROS.

-

Probe Loading: After the treatment period, remove the dosing medium, wash cells with warm PBS, and add 100 µL of 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in PBS. Incubate for 30 minutes in the dark. DCFH-DA is cell-permeable and is deacetylated intracellularly to DCFH, which is then oxidized by ROS to the highly fluorescent DCF.

-

Measurement: Measure the fluorescence intensity using a microplate reader with excitation/emission wavelengths of ~485/535 nm.

-

Analysis: Express results as a fold-change in fluorescence over the vehicle control.

In Vivo Acute Oral Toxicity Study (Rodent Model)

An in vivo study is critical to understanding the systemic toxicity and confirming the in vitro findings. The study should be designed in accordance with established regulatory guidelines to ensure data quality and animal welfare.

Study Design: Acute Toxic Class Method (OECD Guideline 423)

The OECD 423 guideline is a stepwise procedure that uses a minimum number of animals to classify a substance's toxicity and determine an approximate LD₅₀.[32]

-

Species: Rat (e.g., Sprague-Dawley or Wistar strain).

-

Sex: A single sex, typically female, as they are often slightly more sensitive.[33]

-

Housing: Animals should be housed under standard conditions (22 ± 3°C, 30-70% humidity, 12h light/dark cycle) with access to standard diet and water.[34]

-

Dosing: Oral gavage is the required route to mimic accidental ingestion. Animals are fasted prior to dosing.[35]

-

Starting Doses: Based on existing data for paraquat, starting doses of 50 mg/kg or 200 mg/kg are appropriate.[32]

-

Procedure: The test proceeds in a stepwise manner using 3 animals per step. The outcome (mortality or survival) at one step determines the dose for the next step (either higher or lower). This continues until a stopping criterion is met, which allows for classification of the substance.[32]

Diagram 3: Decision Logic for OECD 423 Acute Toxic Class Method

Caption: Simplified decision-making process for dose adjustment in the OECD 423 protocol.

Protocol: Step-by-Step In Vivo Procedure

-

Acclimatization: Acclimate animals to the housing conditions for at least 5 days.

-

Fasting: Fast animals overnight (withholding food but not water) before dosing.

-

Dose Administration: Weigh each animal and calculate the precise volume of the dosing solution to administer. Administer the dose carefully using an oral gavage needle.

-

Clinical Observations: Observe animals continuously for the first 30 minutes, periodically for the first 4 hours, and then daily for 14 days.[33][35] Record all signs of toxicity (e.g., changes in skin/fur, breathing difficulties, abnormal posture, tremors, lethargy).

-

Body Weight: Record individual animal weights just before dosing and at least weekly thereafter.

-

Humane Endpoints: Animals that are moribund or showing severe and enduring signs of distress should be humanely euthanized.[33]

-

Terminal Procedures: At the end of the 14-day observation period, all surviving animals are humanely euthanized.

-

Necropsy and Histopathology: Conduct a gross necropsy on all animals (those that die during the study and those euthanized at the end). Collect key organs—especially the lungs, kidneys, and liver—and preserve them in 10% neutral buffered formalin for histopathological examination by a qualified veterinary pathologist.

Part 5: Data Interpretation and Reporting

A direct comparison between the deuterated and non-deuterated paraquat groups is the primary goal of the analysis.

Comparative Data Analysis

| Parameter | Assay | Expected Outcome if Hypothesis is Correct |

| IC₅₀ | In Vitro Cell Viability (MTT) | IC₅₀ (Deuterated PQ) > IC₅₀ (Paraquat) |

| ROS Production | In Vitro DCFH-DA | Fold-change in fluorescence will be lower for Deuterated PQ at equivalent concentrations. |

| LD₅₀ Estimate | In Vivo Acute Oral Toxicity (OECD 423) | The toxicity classification for Deuterated PQ will be less severe (i.e., a higher LD₅₀ range). |

| Clinical Signs | In Vivo Observations | Onset of clinical signs of toxicity will be delayed and/or less severe in the Deuterated PQ group. |

| Body Weight Loss | In Vivo Measurements | Animals in the Deuterated PQ group will exhibit less pronounced body weight loss. |

| Histopathology | In Vivo Necropsy | The severity of lesions (e.g., pulmonary edema, fibrosis, tubular necrosis) will be lower in the Deuterated PQ group at equivalent doses. |

Part 6: Conclusion and Future Perspectives

This guide provides a robust theoretical and experimental framework for assessing the toxicological profile of deuterated paraquat isotopes. The central hypothesis is that by leveraging the kinetic isotope effect, deuteration at the N-methyl positions will slow the rate of redox cycling, thereby reducing ROS production and attenuating the overall toxicity of the molecule. The provided protocols for in vitro and in vivo testing are designed to rigorously test this hypothesis.

Should the results confirm an attenuated toxicological profile, it would provide powerful evidence for the role of enzymatic reduction as the critical initiating step in paraquat toxicity. Future research could then expand to include:

-

Pharmacokinetic Studies: Directly measuring and comparing the plasma and tissue concentrations of both isotopic forms over time to quantify the KIE in vivo.

-

Chronic Exposure Models: Investigating whether deuteration mitigates the long-term neurotoxic effects associated with Parkinson's disease in animal models.

-

Positional Isotope Analysis: Synthesizing paraquat with deuterium on the bipyridyl ring to determine if those positions also influence the redox cycle.

The insights gained from such studies would not only deepen our fundamental understanding of paraquat toxicology but also highlight the potential of isotopic reinforcement as a sophisticated tool for mechanistic toxicology and the design of safer chemicals.

References

-

Paraquat | Chemical Emergencies - CDC. (2024). Retrieved from cdc.gov.[4]

-

Paraquat - Wikipedia. (n.d.). Retrieved from wikipedia.org.[3]

-

Paraquat Poisoning • LITFL • CCC Toxicology. (2024). Retrieved from litfl.com.[6]

-

Rappold, P. M., et al. (2011). Paraquat neurotoxicity is mediated by the dopamine transporter and organic cation transporter-3. Proceedings of the National Academy of Sciences.[9]

-

Abdollahi, M., & Ranjbar, A. (2013). Evidence of Oxidative Damage in Paraquat Toxicity. Brieflands.[24]

-

McCarthy, S., et al. (2004). Paraquat induces oxidative stress and neuronal cell death; neuroprotection by water-soluble Coenzyme Q10. PubMed.[27]

-

Richardson, J. R., et al. (2005). Paraquat neurotoxicity is distinct from that of MPTP and rotenone. Toxicological Sciences.[36]

-

McCormack, A. L., et al. (2005). Role of oxidative stress in paraquat-induced dopaminergic cell degeneration. PubMed.[37]

-

Dinis-Oliveira, R. J., et al. (2008). Paraquat Poisonings: Mechanisms of Lung Toxicity, Clinical Features, and Treatment. Critical Reviews in Toxicology.[7]

-

Paraquat and Oxidative Stress: Effects on Cells and Non-Target Organisms. (2023). Retrieved from atr.org.[25]

-

Delp, J., et al. (2018). Multifactorial theory applied to the neurotoxicity of paraquat and paraquat-induced mechanisms of developing Parkinson's disease. PubMed.[10]

-

Chen, Y., et al. (2023). Paraquat and Diquat: Recent Updates on Their Pretreatment and Analysis Methods since 2010 in Biological Samples. MDPI.[12]

-

Gawarammana, I. B., & Buckley, N. A. (2011). Paraquat: The Poison Potion. PMC - PubMed Central - NIH.[8]

-

Paraquat Poisoning: ‘What We Do and Do Not Know.’ (n.d.). Longdom Publishing.[20]

-

Paraquat toxicity - LITFL. (n.d.). Retrieved from litfl.com.[21]

-

Atabaki, V., et al. (2022). Paraquat induced oxidative stress, DNA damage, and cytotoxicity in lymphocytes. PMC.[26]

-

Paraquat Dichloride | US EPA. (n.d.). Retrieved from epa.gov.[1]

-

Li, G., et al. (2015). A simple and rapid method for detection of paraquat in human plasma by high-performance liquid chromatography. NIH.[29]

-

OECD GUIDELINE FOR TESTING OF CHEMICALS 423. (2001). National Toxicology Program (NTP).[32]

-